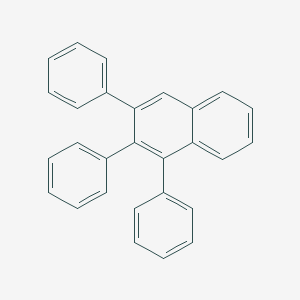
1,2,3-Triphenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Triphenylnaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C28H20 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118856. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Light-Emitting Diodes (OLEDs)
One of the primary applications of TPN is in the development of organic light-emitting diodes (OLEDs) . TPN serves as a building block for new fluorophores that exhibit deep-blue fluorescence, which is critical for high-performance OLEDs. Research indicates that TPN-based materials demonstrate excellent electroluminescent properties, with external quantum efficiencies (EQE) reaching up to 5.78% in nondoped devices. These materials also show favorable bipolar carrier transport properties, which enhance their performance in OLED applications .
Case Study: Deep-Blue Fluorophores
- Materials Used : TPN was combined with phenanthroimidazole to create various emitters.
- Performance : Devices using TPN showed color purity and efficient emission at practical brightness levels.
- Results : The study highlighted TPN's potential in improving OLED technology by providing materials that emit intense deep-blue fluorescence with good stability and efficiency .
Photonic Applications
TPN is also explored for its potential in photonics , particularly in the development of advanced optical materials. Its unique molecular structure allows for significant light absorption and emission properties, making it suitable for use in lasers and other photonic devices.
Research Insights
- TPN's structure enables intramolecular charge transfer, which is advantageous for photonic applications.
- Theoretical calculations suggest that TPN can act as an electron acceptor in certain configurations, enhancing its utility in photonic systems .
Material Science and Nanotechnology
In material science, TPN is utilized as a precursor for synthesizing novel materials with tailored properties. Its ability to form stable complexes makes it an attractive candidate for creating nanostructured materials.
Applications in Nanotechnology
- TPN can be used to develop carbon-based materials through chemical vapor deposition (CVD) techniques.
- The incorporation of TPN into nanomaterials has shown promise in reducing energy requirements for production processes .
Toxicological Studies
Understanding the toxicological profile of TPN is crucial for its application in consumer products and industrial processes. Studies indicate that exposure to TPN can lead to respiratory issues; thus, safety guidelines are essential when handling this compound.
Health Implications
- Long-term exposure to TPN may cause changes in lung function and other respiratory conditions.
- Regulatory bodies have established permissible exposure limits to mitigate health risks associated with TPN .
属性
CAS 编号 |
1942-39-8 |
|---|---|
分子式 |
C28H20 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1,2,3-triphenylnaphthalene |
InChI |
InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |
InChI 键 |
NVAZDJPCSPGJJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
1942-39-8 |
Pictograms |
Irritant |
同义词 |
1,2,3-triphenylnaphthalene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















